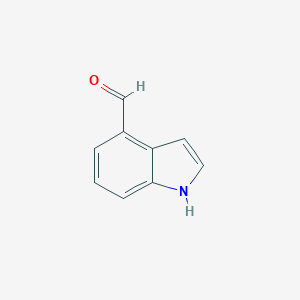

Indole-4-carboxaldehyde

概述

描述

Indole-4-carboxaldehyde (I4C, C₉H₇NO, CAS 1074-86-8) is a naturally occurring indole derivative isolated from the seaweed Sargassum thunbergii . It exhibits significant biological activities, including anti-inflammatory and anti-adipogenic effects. Studies demonstrate its ability to attenuate methylglyoxal (MGO)-induced hepatic inflammation in HepG2 cells by upregulating glyoxalase-1 (Glo-1), thereby reducing advanced glycation end products (AGEs) and receptor for AGEs (RAGE) expression . Its synthesis involves methanol extraction followed by silica column and reverse-phase HPLC chromatography, yielding >97% purity .

准备方法

合成路线和反应条件: 4-甲酰基吲哚可以通过几种方法合成。 一种常见的方法是Vilsmeier-Haack反应,其中吲哚与N,N-二甲基甲酰胺(DMF)和三氯氧磷(POCl3)反应,在第四位引入甲酰基 。 另一种方法包括使用二氧化硒(SeO2)或二氧化锰(MnO2)等氧化剂氧化4-甲基吲哚 .

工业生产方法: 在工业生产中,4-甲酰基吲哚的生产通常涉及大规模的Vilsmeier-Haack反应,因为它们效率高,产率高。 反应条件经过优化,以确保产品的最大转化率和纯度 .

化学反应分析

反应类型: 4-甲酰基吲哚会发生各种化学反应,包括:

常用试剂和条件:

氧化: KMnO4,CrO3,SeO2,MnO2

还原: NaBH4,LiAlH4

取代: Br2,I2

主要产物:

氧化: 吲哚-4-羧酸

还原: 4-羟甲基吲哚

取代: 3-溴-4-甲酰基吲哚,3-碘-4-甲酰基吲哚

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Indole-4-carboxaldehyde has been investigated for its potential as an anticancer agent. A study highlighted its cytotoxic effects against human lung cancer cell lines (A549) through molecular docking simulations and in vitro assays. The compound showed promising inhibitory activity against RAS, a protein implicated in cancer progression, suggesting its potential for drug development against lung cancer .

Case Study: Cytotoxic Evaluation

- Cell Line: A549 (human lung cancer)

- Method: MTT assay

- Results: Significant cytotoxicity observed, indicating potential as an anticancer drug candidate.

1.2 Anti-inflammatory Properties

Research has demonstrated that this compound exhibits anti-inflammatory effects, particularly in liver cells. It was isolated from the seaweed Sargassum thunbergii and shown to attenuate methylglyoxal-induced inflammation in HepG2 cells by modulating inflammatory gene expression and enhancing the activity of Glyoxalase-1 (Glo-1), an enzyme involved in detoxifying harmful metabolites .

Case Study: Hepatic Inflammation

- Cell Line: HepG2 (human hepatocyte)

- Method: Gene expression analysis

- Results: Decreased expression of inflammatory markers (TNF-α, RAGE) and increased Glo-1 levels.

Environmental Applications

2.1 Bioremediation Potential

Indole derivatives, including this compound, have been explored for their role in bioremediation processes due to their ability to interact with pollutants. The compound's structural features allow it to participate in various biochemical reactions that can degrade environmental contaminants .

Case Study: Pollutant Interaction

- Focus: Interaction with heavy metals and organic pollutants.

- Findings: Indole derivatives showed potential for binding and facilitating the breakdown of harmful substances.

Materials Science

3.1 Synthesis of Chemosensors

This compound is utilized in the synthesis of chemosensors for detecting fluoride ions and cyanide ions. Recent studies have shown that derivatives synthesized from I4C exhibit high selectivity and sensitivity towards these ions, making them valuable for environmental monitoring applications .

Table 1: Properties of Chemosensors Derived from this compound

| Sensor | Ion Detected | Selectivity | Detection Limit |

|---|---|---|---|

| SM-1 | F⁻ | High | 0.5 µM |

| SM-2 | CN⁻ | Moderate | 1 µM |

| SM-3 | F⁻ | Very High | 0.2 µM |

作用机制

4-甲酰基吲哚的作用机制涉及它与各种分子靶点和途径的相互作用。 在生物系统中,它可以作为吲哚衍生物的前体,这些衍生物与酶和受体相互作用,影响细胞过程 。 例如,它可以转化为吲哚-3-乙酸,这是一种调节植物生长发育的植物激素 .

相似化合物的比较

Structural and Functional Comparison with Similar Indole Derivatives

Structural Isomers: Positional Variations of the Aldehyde Group

I4C belongs to a family of indolecarboxaldehydes differing in the position of the aldehyde (-CHO) group on the indole ring. Key isomers include:

Structural Impact on Activity :

- I4C vs. Indole-3-carboxaldehyde : The aldehyde group at position 4 in I4C enhances its specificity for modulating Glo-1 and RAGE pathways in hepatic cells, whereas indole-3-carboxaldehyde is more commonly utilized in synthetic chemistry (e.g., arcyriacyanin A synthesis) .

- Position 5 Isomers : Indole-5-carboxaldehyde, detected in murine adipose tissue, may have distinct metabolic roles, though its biological activities remain less characterized .

Functionalized Indole Derivatives

Other indole derivatives with modified functional groups exhibit diverse properties:

Comparison with I4C :

- Stability: I4C’s stability under experimental conditions (e.g., cell culture) contrasts with 4-methoxyindole-3-methanol’s instability .

- Functional Groups: The cyano group in 4-Cyano-3-dimethylaminomethylindole may confer distinct electronic properties, altering binding affinity compared to I4C’s aldehyde .

Mechanistic and Therapeutic Comparisons

Anti-Inflammatory and Anti-AGE Mechanisms

- I4C : Reduces TNF-α and IFN-γ mRNA expression in HepG2 cells by 50–70% at 100 μM, suppresses AGE accumulation by 40%, and enhances Glo-1 expression 2.5-fold .

- Indole-3-carboxaldehyde: Limited evidence for anti-inflammatory effects; primarily used in synthetic pathways .

- Other Derivatives : 5-Chloro-4-hydroxyindole-3-carbaldehyde’s hydroxyl and chloro groups may target oxidative stress pathways, though data are preliminary .

生物活性

Indole-4-carboxaldehyde (I4C) is a naturally occurring compound with significant biological activity, particularly noted for its anti-inflammatory properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with I4C, including its mechanisms of action, effects on various cell types, and relevant case studies.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of an aldehyde functional group at the 4-position of the indole ring. Its molecular formula is and it has a molecular weight of approximately 161.16 g/mol. The compound can be isolated from various natural sources, including certain seaweeds such as Sargassum thunbergii and the roots of Scopolia japonica .

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of I4C, particularly in relation to hepatic inflammation. Research indicates that I4C can mitigate methylglyoxal (MGO)-induced inflammation in human hepatocyte cell lines (HepG2). The compound achieves this by:

- Inhibiting Pro-inflammatory Cytokines : I4C significantly reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) .

- Modulating NF-κB Activation : The compound prevents MGO-induced activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses .

- Enhancing Glyoxalase-1 Expression : I4C treatment leads to an increase in glyoxalase-1 (Glo-1) expression, which plays a crucial role in detoxifying methylglyoxal and reducing advanced glycation end-products (AGEs) formation .

Study on Hepatic Inflammation

A pivotal study published in 2019 explored the effects of I4C on hepatic inflammation induced by MGO. The findings demonstrated that:

- Cell Viability : I4C did not exhibit cytotoxicity at concentrations up to 100 µM in HepG2 cells.

- Gene Expression : Pre-treatment with I4C significantly reduced MGO-induced increases in TNF-α and IFN-γ mRNA levels.

- Protein Analysis : Western blot analysis confirmed that I4C treatment inhibited the translocation of NF-κB into the nucleus following MGO exposure, indicating a blockade in the inflammatory signaling pathway .

Summary of Biological Activities

The following table summarizes key biological activities and mechanisms associated with this compound:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Indole-4-carboxaldehyde, and how are they validated experimentally?

this compound is synthesized via carbon chain extension reactions starting from substituted indoles. For example, it can be prepared through a multi-step process involving sulfoxide intermediates, as demonstrated in a six-step synthesis with a 68% overall yield . Key validation steps include:

- Chromatographic purity checks (TLC/HPLC) to confirm intermediate formation.

- Spectroscopic characterization (¹H/¹³C NMR, IR) to verify structural integrity .

- Melting point analysis (139–143°C) to ensure consistency with literature values .

Q. How is this compound characterized structurally, and what analytical methods are prioritized?

Structural characterization relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies aromatic protons and aldehyde signals (δ ~9.8–10.0 ppm), while ¹³C NMR confirms the carbonyl carbon (δ ~190 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 145.16 (C₉H₇NO) align with the compound’s molecular weight .

- Infrared Spectroscopy (IR) : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde functional group .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a versatile intermediate in synthesizing bioactive molecules, such as:

- Aziridine derivatives for alkaloid synthesis (e.g., (+)-lysergic acid precursors) .

- Piperidinyl-indole hybrids with potential opioid receptor modulation activity .

- Heterocyclic conjugates for drug delivery systems, leveraging its aldehyde group for crosslinking reactions .

Advanced Research Questions

Q. How can researchers optimize multi-step syntheses of this compound to address low yields?

Yield optimization strategies include:

- Stepwise solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in nucleophilic substitutions .

- Catalytic improvements : Use of palladium catalysts in cross-coupling reactions to reduce side products .

- Purification techniques : Flash chromatography with gradients (hexanes:EtOAc) improves isolation of intermediates .

- Trial experiments : Small-scale trials to determine optimal reagent stoichiometry and reaction times .

Q. What experimental challenges arise when using this compound in cross-coupling reactions, and how are they resolved?

Challenges include:

- Aldehyde reactivity : Competing side reactions (e.g., oxidation or dimerization) require inert atmospheres and low temperatures .

- Regioselectivity : Steric hindrance at the indole C4 position necessitates directing groups (e.g., sulfoxides) to control reaction sites .

- Byproduct mitigation : Use of scavengers (e.g., molecular sieves) to absorb water in moisture-sensitive reactions .

Q. How can researchers reconcile contradictory data on the reactivity of this compound in different solvent systems?

Contradictions often stem from solvent polarity and pH effects. Methodological approaches include:

- Systematic solvent screening : Compare reaction outcomes in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents .

- pH-controlled studies : Adjust reaction media acidity to stabilize intermediates (e.g., protonation of indole nitrogen) .

- Computational modeling : DFT calculations to predict solvent-dependent reaction pathways .

Q. What strategies are recommended for designing controlled experiments to study this compound’s role in heterocyclic ring formation?

Key experimental design principles:

- Variable isolation : Test one independent variable (e.g., temperature) while controlling others (e.g., catalyst loading) .

- Statistical validation : Use ANOVA or t-tests to assess significance of yield differences across conditions .

- Comparative analysis : Benchmark against analogous aldehydes (e.g., indole-5-carboxaldehyde) to evaluate positional effects .

Q. Methodological Guidance

Q. How should researchers document and analyze raw data from this compound syntheses?

Best practices include:

- Structured appendices : Tabulate raw data (e.g., NMR shifts, yields) separately, with processed data (e.g., graphs) in the main text .

- Error analysis : Calculate standard deviations for triplicate experiments and report uncertainties in spectroscopic measurements .

- Reproducibility checks : Include detailed experimental protocols (e.g., reagent grades, instrument settings) .

Q. What criteria define a robust research question for studies involving this compound?

A strong research question should:

- Specify variables (e.g., “How does temperature affect the yield of this compound in Pd-catalyzed cross-coupling?”) .

- Align with gaps in existing literature (e.g., understudied C4 reactivity vs. C3/C5 positions) .

- Be testable within resource constraints (e.g., avoiding ultra-high vacuum setups without justification) .

属性

IUPAC Name |

1H-indole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDDFGLNZWNJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40318838 | |

| Record name | Indole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-86-8 | |

| Record name | Indole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 337264 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1074-86-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。